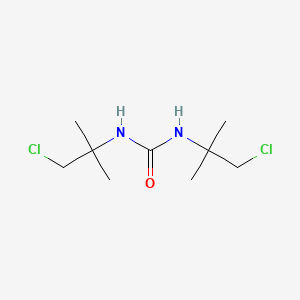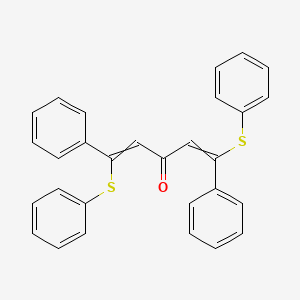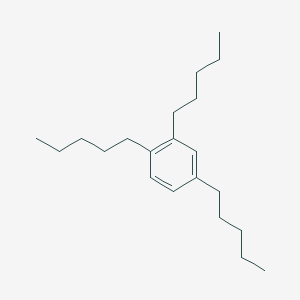
1,2,4-Tripentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tripentylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Tripentylbenzene can be synthesized through the alkylation of benzene with pentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + 3\text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}5\text{H}{11})_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Tripentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the benzene ring can be achieved using catalysts like palladium on carbon under hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pentyl-substituted benzoic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,2,4-Tripentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tripentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the pentyl groups can influence its hydrophobic interactions with biological membranes. These interactions can modulate the activity of various biochemical pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
1,2,4-Trimethylbenzene:
1,2,4-Triisopropylbenzene: Contains three isopropyl groups on the benzene ring.
Uniqueness of 1,2,4-Tripentylbenzene: this compound is unique due to the longer alkyl chains (pentyl groups) attached to the benzene ring. This structural difference can significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity, compared to its shorter-chain analogs.
Propiedades
Número CAS |
6796-35-6 |
|---|---|
Fórmula molecular |
C21H36 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1,2,4-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-13-19-16-17-20(14-11-8-5-2)21(18-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 |
Clave InChI |
KETBFVAOYPMTAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


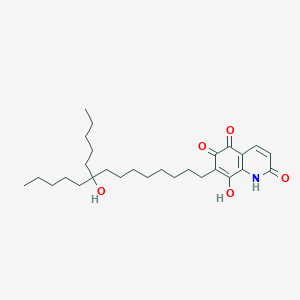
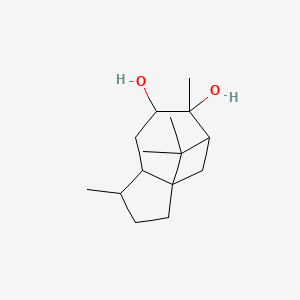
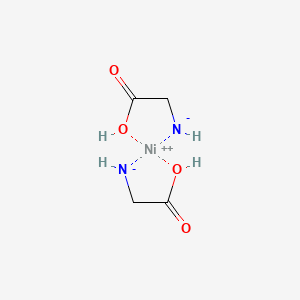

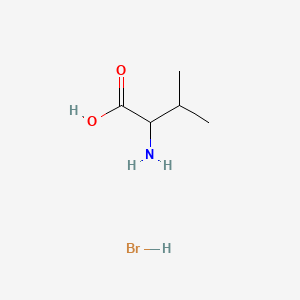

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)


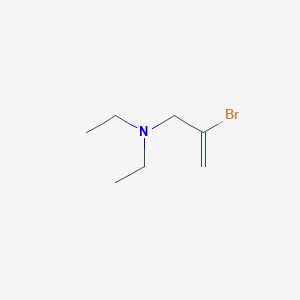
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
